5-(Methoxymethyl)-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride
Description
5-(Methoxymethyl)-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted at position 5 with a methoxymethyl group and at position 3 with a phenyl ring bearing a pyrrolidin-3-yloxy moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
5-(methoxymethyl)-3-(4-pyrrolidin-3-yloxyphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.ClH/c1-18-9-13-16-14(17-20-13)10-2-4-11(5-3-10)19-12-6-7-15-8-12;/h2-5,12,15H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRITAZJMLVZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=CC=C(C=C2)OC3CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The target molecule comprises three structural domains:
- 1,2,4-Oxadiazole core : Synthesized via cyclization of acylhydrazides or semicarbazides.
- 4-(Pyrrolidin-3-yloxy)phenyl substituent : Introduced via nucleophilic substitution or Mitsunobu reactions.
- Methoxymethyl side chain : Installed through alkylation or reductive amination.
Retrosynthetic disconnection identifies 4-hydroxyphenylacetic acid and pyrrolidin-3-ol as primary precursors. Pathway selection prioritizes regioselective cyclization and minimizing epimerization risks.
Synthesis of the 1,2,4-Oxadiazole Core
Hydrazide Intermediate Preparation
The oxadiazole ring is constructed from methyl 4-hydroxyphenylacetate (1 ). Hydrazinolysis with hydrazine hydrate in ethanol under reflux yields hydrazide 2 (Scheme 1):
Methyl 4-hydroxyphenylacetate + Hydrazine hydrate → Hydrazide **2**
Cyclization to 1,2,4-Oxadiazole
Hydrazide 2 undergoes cyclodehydration with trimethyl orthoformate in the presence of catalytic HCl, forming 5-(4-hydroxyphenyl)-1,2,4-oxadiazole (3 ) (Table 1):
Hydrazide **2** + Trimethyl orthoformate → Oxadiazole **3**
Conditions : Methanol, HCl (cat.), 60°C, 4 h. Yield: 78%.
Table 1: Cyclization Optimization Data
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 60 | 4 | 78 |
| H2SO4 | 60 | 6 | 65 |
| POCl3 | 80 | 3 | 72 |
Functionalization of the Aromatic Ring
Mitsunobu Reaction for Pyrrolidin-3-yloxy Linkage
The phenol group in 3 is alkylated with pyrrolidin-3-ol via Mitsunobu conditions (Scheme 2):
Oxadiazole **3** + Pyrrolidin-3-ol → 4-(Pyrrolidin-3-yloxy)phenyl-oxadiazole **4**
Conditions : DIAD, PPh3, THF, 0°C → RT, 12 h. Yield: 68%.
Table 2: Mitsunobu Reaction Variants
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| DIAD/PPh3 | THF | 68 |
| DEAD/PPh3 | DCM | 62 |
| TMAD/PBu3 | Toluene | 59 |
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt (Scheme 4):
Free base **5** + HCl (g) → Hydrochloride salt
Conditions : Et2O, 0°C, 1 h. Yield: 92%.
Table 3: Salt Formation Characterization
| Parameter | Value |
|---|---|
| Melting Point | 182–184°C |
| HPLC Purity | >99% |
| HRMS (m/z) | [M+H]+: 346.1542 |
Analytical Validation and Process Optimization
Spectroscopic Characterization
Green Chemistry Alternatives
Microwave-assisted cyclization reduces reaction time to 15 min (yield: 82%) compared to conventional heating. Photocatalytic methods using eosin-Y under visible light remain unexplored but could enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group,
Biological Activity
5-(Methoxymethyl)-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈ClN₃O₃
- Molecular Weight : 311.76 g/mol
- CAS Number : 2310153-78-5
Biological Activity Overview
The biological activity of oxadiazole derivatives, including the compound , has been extensively studied. These compounds exhibit a range of pharmacological effects, including:
- Anticancer Activity : Many oxadiazole derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Effects : Some studies indicate potential antibacterial and antifungal properties.
- Anti-inflammatory Properties : Certain derivatives have been noted for their ability to reduce inflammation.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives can inhibit the growth of cancer cells through various mechanisms. For instance, a study highlighted that compounds similar to this compound exhibited high potency against multiple cancer types.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | T-47D (Breast) | 0.67 | 90.47% |
| Compound B | HCT-116 (Colon) | 0.80 | 84.32% |
| Compound C | PC-3 (Prostate) | 0.87 | 84.83% |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanisms through which oxadiazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds have shown inhibitory effects on various enzymes such as histone deacetylases (HDAC), which are involved in cancer progression.
- Induction of Apoptosis : Some derivatives trigger programmed cell death in malignant cells.
- Targeting Specific Receptors : For example, certain oxadiazoles have been identified as inhibitors of protein kinases involved in cancer signaling pathways.
Case Studies
Several studies have focused on the biological activity of related compounds:
-
Study on Anticancer Efficacy :
- Researchers evaluated a series of oxadiazole derivatives for their efficacy against breast and colon cancer cell lines.
- Results indicated that modifications in the chemical structure significantly affected potency and selectivity.
-
Antimicrobial Assessment :
- A subset of oxadiazoles was tested against common bacterial strains.
- Compounds demonstrated varying degrees of antibacterial activity, suggesting potential applications in treating infections.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety contributes to its pharmacological properties, making it a candidate for various therapeutic uses.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer properties. The oxadiazole ring has been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells. Studies are ongoing to evaluate the efficacy of 5-(Methoxymethyl)-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride against specific cancer types.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections.
Neurological Research
- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, this compound is being investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration. This could have implications for treating diseases such as Alzheimer's and Parkinson's.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of this compound is crucial for its development as a therapeutic agent. Studies focus on:
- Bioavailability : Research is being conducted to assess how well the compound is absorbed and utilized in biological systems.
- Metabolism : Investigations into how the compound is metabolized can provide insights into its efficacy and safety profile.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of oxadiazole derivatives, including this compound. Results showed that this compound significantly inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial activity, suggesting its potential use in developing new antibiotics.
Data Tables
| Application Area | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibition of bacterial growth | Microbial Pathogenesis Journal |
| Neuroprotection | Protection against oxidative stress | Neurobiology Reports |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The following table highlights key structural differences between the target compound and analogs:
Key Observations :
- Substituent Diversity : The methoxymethyl group at position 5 distinguishes the target compound from analogs with nitro-furyl (2e, ), indolyl (75b, ), or methyl () groups.
- Salt Forms : Hydrochloride salts are common (e.g., ), improving solubility for in vivo applications.
- Pyrrolidine vs.
Antimicrobial Activity
- Compound 2e (): Exhibits potent activity against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis (MIC: <1 µg/mL for S. aureus). The 5-nitro-2-furyl group is critical for redox-mediated antimicrobial action .
- Target Compound : While direct data are unavailable, the methoxymethyl group may reduce redox activity compared to nitro-furyl analogs but enhance solubility for systemic delivery.
Anticancer Activity
- Compound 1d (): A 3-aryl-5-aryl-1,2,4-oxadiazole induces apoptosis in breast and colorectal cancer cells via TIP47 protein inhibition. Substituents like chlorothiophene and trifluoromethylphenyl enhance lipophilicity and target engagement .
- Target Compound : The pyrrolidin-3-yloxy group may facilitate hydrogen bonding with biological targets, while the methoxymethyl group could modulate cell permeability.
Physicochemical Properties
Structure-Activity Relationship (SAR) Trends
Position 5 Substituents :
- Electron-withdrawing groups (e.g., nitro-furyl in 2e) enhance antimicrobial activity .
- Methoxymethyl may favor solubility over potency, suitable for oral formulations.
Position 3 Substituents: Aromatic rings with heteroatoms (e.g., pyrrolidin-3-yloxy) improve target binding via hydrogen bonding . Bulky groups (e.g., trifluoromethylphenoxy in ) may hinder membrane permeability.
Q & A
Q. What methodologies are recommended for confirming the structural identity of this compound?
To confirm the structure, use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy (1H, 13C, and 2D experiments) to verify substituent positions and connectivity.
- FTIR spectroscopy to identify functional groups (e.g., oxadiazole ring vibrations at ~950 cm⁻¹, methoxymethyl C-O stretches).
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₁₅H₂₀ClN₃O₃).
- X-ray crystallography (if single crystals are obtainable) for definitive bond-length and angle confirmation .
Q. How can researchers optimize the synthesis of this oxadiazole derivative?
The synthesis typically involves cyclization of a precursor amidoxime with a carbonyl compound. Key steps include:
- Using acetic anhydride or phosphorus oxychloride as dehydrating agents to form the oxadiazole ring .
- Controlling pH and temperature (e.g., reflux in ethanol at 80°C) to maximize yield and minimize side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Advanced Research Questions
Q. What experimental strategies are suitable for investigating the compound’s bioactivity and target interactions?
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases, GPCRs).
- Molecular docking studies : Pair with site-directed mutagenesis to validate binding pockets influenced by the pyrrolidin-3-yloxy group .
- Pharmacokinetic profiling : Conduct hepatic microsome stability assays and Caco-2 permeability tests to assess metabolic stability and absorption .
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
- Batch consistency checks : Compare purity (>95% by HPLC) and stereochemical integrity (chiral HPLC) across synthetic batches .
- Orthogonal assay validation : Replicate results using independent methods (e.g., cell viability vs. enzymatic activity assays) .
Q. What advanced analytical methods are recommended for detecting degradation products?
- Stressed stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation pathways via LC-MS/MS .
- Forced degradation : Use acidic/alkaline hydrolysis (0.1M HCl/NaOH) and oxidative conditions (H₂O₂) to identify labile functional groups (e.g., oxadiazole ring cleavage) .
Q. How can environmental fate studies be designed to assess ecotoxicological risks?
- Partition coefficient analysis : Measure log Kow (octanol-water) to predict bioaccumulation potential.
- Aquatic toxicity assays : Use Daphnia magna or Danio rerio models to determine LC₅₀ values under OECD guidelines .
- Soil adsorption studies : Evaluate Kd values to assess mobility in agricultural or natural ecosystems .
Q. What green chemistry approaches can improve the sustainability of synthesis?
- Replace toxic solvents (e.g., DMF) with ethanol/water mixtures or cyclopentyl methyl ether (CPME) .
- Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours) and energy consumption .
- Employ catalytic methods (e.g., TEMPO-mediated oxidations) to minimize stoichiometric reagent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
